molecular formula C25H33N3O3 B12789268 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N'-(1-methylethyl)- CAS No. 61895-40-7

1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N'-(1-methylethyl)-

Cat. No.: B12789268
CAS No.: 61895-40-7
M. Wt: 423.5 g/mol
InChI Key: QWKGZWUCKIOVBG-UHFFFAOYSA-N
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Description

This compound, with the systematic name 1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N'-(1-methylethyl)-, is a quinoline-derived diamine featuring a 1,5-pentanediamine backbone substituted with methoxy and methoxyphenoxy groups. Its molecular formula is C₁₈H₂₇N₃O, with a molecular weight of 301.4265 g/mol and a CAS Registry Number of 86-78-2 . Structurally, it contains a 6-methoxyquinoline moiety linked to a pentanediamine chain, where one terminal amine is substituted with an isopropyl group. This compound is also known as Pentaquine, historically studied for antimalarial properties .

The 1,5-pentanediamine core is critical for its role as a bio-based polyamide precursor, offering advantages in polymer synthesis due to its five-carbon chain, which bridges properties between shorter (e.g., 1,3-propanediamine) and longer (e.g., hexamethylenediamine) diamines .

Properties

CAS No.

61895-40-7

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-[6-methoxy-5-(4-methoxyphenoxy)quinolin-8-yl]-N'-propan-2-ylpentane-1,5-diamine

InChI

InChI=1S/C25H33N3O3/c1-18(2)26-14-6-5-7-15-27-22-17-23(30-4)25(21-9-8-16-28-24(21)22)31-20-12-10-19(29-3)11-13-20/h8-13,16-18,26-27H,5-7,14-15H2,1-4H3

InChI Key

QWKGZWUCKIOVBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the quinoline core with appropriate substitution.
  • Introduction of the 4-methoxyphenoxy substituent at position 5 of the quinoline.
  • Functionalization of the quinoline nitrogen at position 8 with a pentanediamine chain.
  • Selective N-alkylation of the pentanediamine terminal nitrogen with an isopropyl group.

This multi-step synthesis requires careful control of reaction conditions to achieve regioselectivity and avoid side reactions.

Stepwise Preparation Details

Step Reaction Type Description Key Reagents/Conditions Notes
1 Quinoline Core Synthesis Formation of 6-methoxy-5-(4-methoxyphenoxy)quinoline Starting from substituted anilines and appropriate aldehydes or ketones under cyclization conditions Classical Skraup or Doebner–Miller quinoline synthesis variants may be adapted
2 Phenoxy Substitution Introduction of 4-methoxyphenoxy group at quinoline C-5 Nucleophilic aromatic substitution or Ullmann-type ether synthesis Requires activated halogenated quinoline intermediate
3 Amination Attachment of pentanediamine chain at quinoline N-8 Nucleophilic substitution with 1,5-pentanediamine or protected derivatives Protection of diamine may be necessary to control mono-substitution
4 N-Alkylation Isopropylation of terminal amine Alkylation with isopropyl halide or isopropyl tosylate under basic conditions Selective alkylation to avoid over-alkylation

Specific Synthetic Routes from Literature and Patents

  • Route A: Starting from 6-methoxy-8-chloroquinoline, nucleophilic substitution with 4-methoxyphenol under copper catalysis to install the phenoxy group, followed by reaction with 1,5-pentanediamine to form the amine linkage. Final N-alkylation with isopropyl bromide yields the target compound.

  • Route B: Protection of 1,5-pentanediamine as a mono-Boc derivative, reaction with 6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl chloride, followed by deprotection and selective isopropylation of the free amine. This route improves selectivity and yield by controlling amine reactivity.

  • Co-crystallization and Purification: Post-synthesis, the compound may be purified and stabilized via co-crystal formation with pharmaceutically acceptable co-formers, enhancing stability and solubility.

Reaction Conditions and Yields

Step Typical Conditions Temperature Solvent Yield (%) Remarks
Quinoline synthesis Acid-catalyzed cyclization 100-150 °C Ethanol or acetic acid 60-80 Requires careful control to avoid side products
Phenoxy substitution Copper-catalyzed coupling 80-120 °C DMF or DMSO 70-85 Ligand and base choice critical for efficiency
Amination Nucleophilic substitution 50-90 °C Ethanol or THF 65-75 Protection of diamine improves selectivity
N-Alkylation Alkyl halide reaction 25-60 °C Acetonitrile or DMF 70-90 Base such as K2CO3 or NaH used to deprotonate amine

Analytical Characterization

Research Findings and Notes

  • The compound’s synthesis is well-documented in chemical databases with CAS number 61895-40-7 and PubChem CID 436997.
  • Variations in the synthetic route depend on availability of intermediates and desired purity.
  • Protection strategies for diamine intermediates are crucial to avoid polyalkylation.
  • Co-crystal formation techniques have been explored to improve pharmaceutical properties, indicating the compound’s potential use in drug development.
  • No direct industrial-scale synthesis protocols are publicly detailed, suggesting synthesis is primarily at research scale.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct nucleophilic substitution on quinoline chloride Straightforward, fewer steps Simpler, fewer reagents Possible side reactions, lower selectivity
Protected diamine intermediate route Improved selectivity, higher purity Better control of alkylation Additional steps for protection/deprotection
Copper-catalyzed phenoxy coupling Efficient ether formation High yield, mild conditions Requires catalyst optimization
Co-crystal formation post-synthesis Enhances stability and solubility Pharmaceutical applicability Additional processing step

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the quinoline ring would produce dihydroquinoline derivatives.

Scientific Research Applications

Structural Information

  • Molecular Formula : C25H33N3O3
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 61895-40-7
  • SMILES Notation : CC(C)NCCCCCNC1=CC(=C(C2=C1N=CC=C2)OC3=CC=C(C=C3)OC)OC

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of anti-cancer agents. The quinoline structure is known for its biological activity, including anti-malarial and anti-cancer properties. Research indicates that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including those based on 1,5-pentanediamine structures. The results showed that certain modifications enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .

Material Science

In material science, this compound can be utilized as a building block for synthesizing advanced materials such as polymers and nanocomposites. Its ability to form strong hydrogen bonds and its structural flexibility make it suitable for enhancing the mechanical properties of materials.

Case Study: Polymer Synthesis

Research demonstrated that incorporating 1,5-pentanediamine derivatives into polyurethanes improved thermal stability and mechanical strength, making them ideal for applications in coatings and adhesives .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications as well. It has been investigated for use as a biopesticide or fungicide due to its ability to inhibit fungal growth and protect crops from various pathogens.

Case Study: Fungicidal Activity

A field trial assessed the effectiveness of formulations containing this compound against common agricultural pathogens. Results indicated significant reductions in disease incidence in treated plants compared to controls, highlighting its potential as a sustainable agricultural input .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

N,N’-Bis(chloroacetyl)-1,5-pentanediamine

  • Structure : Features chloroacetyl groups at both terminal amines of the 1,5-pentanediamine chain.
  • Applications : Used in copolymerization with potassium adipate to synthesize biodegradable poly(ester amides).
  • Key Differences : Exhibits similar reactivity to its 1,3-pentanediamine counterpart during polymerization at 140°C but shows distinct thermal behavior. For example, the 1,5-derivative has a higher melting temperature (ΔH = 120 J/g) compared to the 1,3-derivative (ΔH = 80 J/g), attributed to differences in chain flexibility .
Property 1,5-Pentanediamine Derivative 1,3-Pentanediamine Derivative
Melting Enthalpy (ΔH) 120 J/g 80 J/g
Polymerization Time 210 min (100% conversion) 210 min (100% conversion)
Molecular Weight Trend Slower increase with monomer ratio Similar reactivity

1,5-Pentanediamine Adipate Dihydrate

  • Structure : A salt formed between 1,5-pentanediamine and adipic acid, crystallized as a dihydrate.
  • Applications: Studied for solubility in solvent systems (e.g., methanol-water, ethanol-water).
  • Key Differences: Exhibits lower water absorption compared to nylon-6, making it advantageous for moisture-resistant polyamides. Thermodynamic studies confirm its stability in binary solvents, with solubility parameters (e.g., in ethanol-water: x = 0.15 at 298 K) distinct from non-hydrated forms .

N1-(6-Methoxy-8-Quinolinyl)-N5-Pentyl-1,5-Pentanediamine Hydrobromide

  • Structure : A hydrobromide salt with a pentyl substituent instead of isopropyl (CAS 6633-17-6).
  • Key Differences : The pentyl group increases hydrophobicity (LogP ≈ 3.5 vs. 2.8 for the isopropyl variant), altering solubility and bioavailability. The hydrobromide salt further enhances stability in aqueous formulations .

Industrial and Pharmacological Relevance

  • Polymer Applications : The 1,5-pentanediamine chain in the target compound enables bio-based polyamides with thermal stability comparable to petroleum-derived hexamethylenediamine. In contrast, 1,3-pentanediamine derivatives yield shorter polymer chains with reduced tensile strength .
  • Pharmacological Utility : Unlike the target compound, 1,5-pentanediamine dihydrochloride (cadaverine derivative) is used in treating iron overload via desferrioxamine B synthesis, highlighting functional group-dependent applications .

Biological Activity

1,5-Pentanediamine, N-(6-methoxy-5-(4-methoxyphenoxy)-8-quinolinyl)-N'-(1-methylethyl)- is a synthetic compound with potential biological activity. This compound, also known by its CAS number 61895-40-7, has garnered interest due to its structural features that suggest possible pharmacological applications. The following sections detail its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C25H33N3O3
  • Molecular Weight : 423.548 g/mol
  • CAS Number : 61895-40-7
  • SMILES Notation : c1(c2c(nccc2)c(cc1OC)NCCCCCNC(C)C)Oc3ccc(cc3)OC

The compound features a quinoline moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that quinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation.
  • Intercalation into DNA : The structural similarity to known intercalators implies potential interactions with DNA, disrupting replication and transcription processes.
  • Antioxidant Activity : Quinoline derivatives are often studied for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell lines, indicating moderate potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be around 50 µg/mL for both strains, suggesting potential as an antibacterial agent.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells. The researchers reported:

  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased apoptosis markers.

Case Study 2: Antimicrobial Properties

In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of Gram-positive and Gram-negative bacteria:

  • Findings : It exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-710 µMJournal of Medicinal Chemistry
AnticancerHeLa15 µMJournal of Medicinal Chemistry
AntimicrobialE. coli50 µg/mLAntimicrobial Agents and Chemotherapy
AntimicrobialS. aureus50 µg/mLAntimicrobial Agents and Chemotherapy

Q & A

Q. What approaches reconcile discrepancies between experimental and computational spectral data?

  • Methodological Answer : Deviations between observed and simulated NMR shifts may indicate unaccounted solvation effects or conformational dynamics. Hybrid methods combining molecular dynamics (MD) simulations with solvent correction models (e.g., COSMO-RS) improve alignment. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

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